molecular formula C21H21N3O B3063860 N-(2,6-diphenylpyrimidin-4-yl)pentanamide CAS No. 820961-43-1

N-(2,6-diphenylpyrimidin-4-yl)pentanamide

Cat. No.: B3063860
CAS No.: 820961-43-1
M. Wt: 331.4 g/mol
InChI Key: AJUVVGPOXGXRAI-UHFFFAOYSA-N
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Description

Hexanoic Acid (2,6-diphenylpyrimidin-4-yl)amide is a chemical compound that combines the structural features of hexanoic acid and a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexanoic Acid (2,6-diphenylpyrimidin-4-yl)amide typically involves the reaction of hexanoic acid with 2,6-diphenylpyrimidine-4-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Hexanoic Acid (2,6-diphenylpyrimidin-4-yl)amide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Hexanoic Acid (2,6-diphenylpyrimidin-4-yl)amide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may serve as a ligand in biochemical assays to study enzyme interactions.

    Medicine: Potential applications include the development of new pharmaceuticals, particularly as inhibitors or modulators of specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Hexanoic Acid (2,6-diphenylpyrimidin-4-yl)amide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Uniqueness: Hexanoic Acid (2,6-diphenylpyrimidin-4-yl)amide is unique due to its specific combination of hexanoic acid and 2,6-diphenylpyrimidine-4-amine, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

CAS No.

820961-43-1

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

N-(2,6-diphenylpyrimidin-4-yl)pentanamide

InChI

InChI=1S/C21H21N3O/c1-2-3-14-20(25)23-19-15-18(16-10-6-4-7-11-16)22-21(24-19)17-12-8-5-9-13-17/h4-13,15H,2-3,14H2,1H3,(H,22,23,24,25)

InChI Key

AJUVVGPOXGXRAI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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